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Compound of Interest

5-Bromo-N-tert-butyl-2-
Compound Name: _ ]
thiophenesulfonamide

cat. No.: B1272335

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. Due to the limited availability of
experimentally derived spectra in public databases, this document presents predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These
predictions are based on the known chemical structure and established spectroscopic
principles for analogous compounds. This guide also outlines detailed, generalized
experimental protocols for acquiring such data, serving as a valuable resource for researchers
working with this and similar molecules.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-N-tert-butyl-2-
thiophenesulfonamide (CAS Number: 286932-39-6; Molecular Formula: CsH12BrNO2Sz;
Molecular Weight: 298.22 g/mol )[1][2][3].

Table 1: Predicted *H NMR Spectral Data (500 MHz,
CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20 d 1H H-3
~7.05 d 1H H-4
~4.80 S 1H N-H
~1.30 s OH -C(CHs)3

Note: The chemical shifts of the thiophene protons (H-3 and H-4) are influenced by the bromine
and sulfonamide substituents. The 'd' indicates a doublet splitting pattern, arising from coupling

between these adjacent protons.

Table 2: Predicted **C NMR Spectral Data (125 MHz,

CDCI3)

Chemical Shift (6, ppm) Assignment
~140 C-2

~135 C-5

~130 C-4

~128 C-3

~60 -C(CHs)3

~30 -C(CH3)3

Note: The carbon atoms of the thiophene ring are designated C-2 through C-5. The chemical
shifts are influenced by the electronegativity of the attached functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H stretch

~2970 Strong C-H stretch (tert-butyl)

~1340 Strong Asymmetric SOz stretch

~1160 Strong Symmetric SO: stretch

~1080 Medium S-N stretch

820 Medium C-H out-of-plane bend
(thiophene)

~650 Medium C-Br stretch

Note: The characteristic strong absorptions for the sulfonyl (SO2) group are key identifiers in

the IR spectrum.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Abundance Assignment
] [M]* and [M+2]* (Molecular ion
298/300 High _ o
peak with bromine isotopes)
242/244 Medium [M - CaHs]*
223/225 Medium [M - CaHoN]*
57 High [CaHo]* (tert-butyl cation)

Note: The presence of bromine, with its two major isotopes (“°Br and 8!Br) in a roughly 1:1

ratio, results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments. The

tert-butyl cation is often a prominent peak due to its stability.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for

compounds like 5-Bromo-N-tert-butyl-2-thiophenesulfonamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube. Add a small amount
of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0

ppm).
e 1H NMR Acquisition:
o Use a standard single-pulse experiment.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Arelaxation delay of 1-2 seconds between scans is typically adequate.

e 13C NMR Acquisition:

o

Use a proton-decoupled pulse program to simplify the spectrum.

[¢]

A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

[¢]

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

[¢]

A relaxation delay of 2-5 seconds is recommended.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift axis using the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure to ensure good contact.
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Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

Sample Spectrum: Collect the IR spectrum of the sample. The instrument software will
automatically ratio the sample spectrum to the background spectrum to produce the final
absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 ug/mL) in a suitable
volatile solvent such as methanol or acetonitrile.

lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique. Electrospray ionization (ESI) is a common method for this type of molecule.

Mass Analysis:
o Acquire a full scan mass spectrum to identify the molecular ion peak.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce
fragmentation and obtain structural information. A collision energy ramp can be used to
observe a range of fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions. Pay close attention to the isotopic patterns, especially for
bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 5-
Bromo-N-tert-butyl-2-thiophenesulfonamide. The predicted data and experimental protocols
herein are intended to assist researchers in the identification, characterization, and quality
control of this compound in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1272335#spectroscopic-data-for-5-bromo-n-tert-
butyl-2-thiophenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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